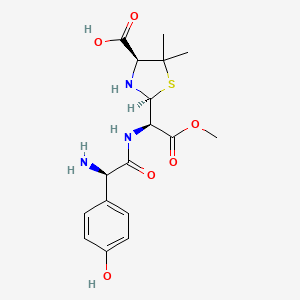
Amoxicillin Open Ring Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is chemically identified as (2S,4S)-2-(®-1-(®-2-amino-2-(4-hydroxyphenyl)acetamido)-2-methoxy-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid . This compound is often studied for its structural and functional properties, which are crucial in understanding the behavior and efficacy of amoxicillin and its derivatives.
Méthodes De Préparation
The preparation of Amoxicillin Open Ring Methyl Ester involves several synthetic routes. One common method includes the reaction of amoxicillin with methanol under acidic conditions to form the methyl ester . Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to ensure the purity and quality of the compound . Another method involves the in-situ preparation from sugarcane juice, which is a cost-effective and environmentally friendly process .
Analyse Des Réactions Chimiques
Amoxicillin Open Ring Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Amoxicillin Open Ring Methyl Ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Amoxicillin Open Ring Methyl Ester is similar to that of amoxicillin. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains . This inhibition leads to the weakening of the bacterial cell wall, causing the bacteria to lyse and die.
Comparaison Avec Des Composés Similaires
Amoxicillin Open Ring Methyl Ester is unique compared to other β-lactam antibiotics due to its specific structural modifications. Similar compounds include:
Penicillin G: A natural penicillin with a narrower spectrum of activity.
Ampicillin: A broader-spectrum antibiotic but with lower oral absorption compared to amoxicillin.
Cephalosporins: Another class of β-lactam antibiotics with a different core structure but similar mechanisms of action
These comparisons highlight the unique properties of this compound, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H23N3O6S |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
(2S,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H23N3O6S/c1-17(2)12(15(23)24)20-14(27-17)11(16(25)26-3)19-13(22)10(18)8-4-6-9(21)7-5-8/h4-7,10-12,14,20-21H,18H2,1-3H3,(H,19,22)(H,23,24)/t10-,11+,12+,14+/m1/s1 |
Clé InChI |
QKTLHABRTBGSQT-UHXUPSOCSA-N |
SMILES isomérique |
CC1([C@@H](N[C@@H](S1)[C@@H](C(=O)OC)NC(=O)[C@@H](C2=CC=C(C=C2)O)N)C(=O)O)C |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)OC)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)

![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)

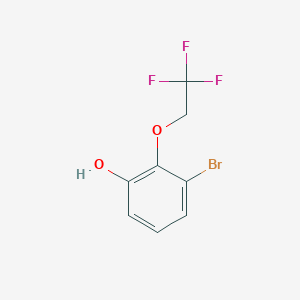
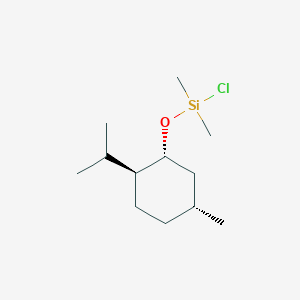
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
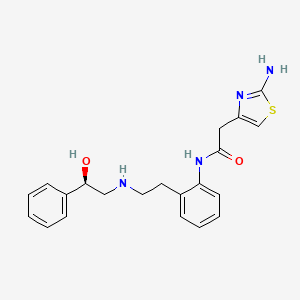


![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)
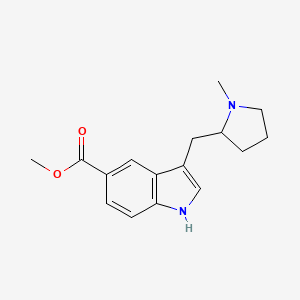

![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
